molecular formula C9H15F2NO2 B8009938 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid

Cat. No.: B8009938
M. Wt: 207.22 g/mol
InChI Key: INWDBWRAPAPANU-UHFFFAOYSA-N
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Description

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid is a chemical compound characterized by the presence of a piperidine ring substituted with two fluorine atoms at the 4-position and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid typically involves the reaction of 4,4-difluoropiperidine with butyric acid or its derivatives. One common method involves the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for a few hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro-substituted piperidine ring can enhance binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid is unique due to the combination of the difluoro-substituted piperidine ring and the butyric acid moiety. This combination can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c10-9(11)3-6-12(7-4-9)5-1-2-8(13)14/h1-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWDBWRAPAPANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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